molecular formula C14H11NO4 B1241927 3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- CAS No. 62267-72-5

3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-

Cat. No. B1241927
CAS RN: 62267-72-5
M. Wt: 257.24 g/mol
InChI Key: SAFGCEMUYUHOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy- is a natural product found in Streptomyces halstedii with data available.

Scientific Research Applications

  • Soil Ecology and Plant Defense : Kumar et al. (1993) discovered that certain defensive cyclic hydroxamates from wheat and corn are transformed in soil into methoxylated aminophenoxazinones, which exhibit inhibitory effects on certain plant growth, suggesting a role in plant defense and soil ecology (Kumar, Gagliardo, & Chilton, 1993).

  • Ecotoxicological Characterization : Lo Piparo et al. (2006) conducted a study on the ecotoxicological effects of benzoxazinone allelochemicals and their transformation products, including phenoxazinones. This study highlights the importance of understanding the environmental impact of these compounds (Lo Piparo et al., 2006).

  • Chemical Transformations and Synthesis : Bolognese et al. (1988) explored the chemical transformations of 3-hydroxykynurenine, leading to various derivatives of 3H-phenoxazin-3-one. This research provides insights into the synthetic pathways and potential applications of these compounds (Bolognese, Liberatore, Riente, & Scherillo, 1988).

  • Agricultural Applications : Stochmal et al. (2006) investigated the concentration of benzoxazinoids, including 3H-phenoxazin-3-one derivatives, in field-grown wheat. This study emphasizes the role of these compounds in plant resistance against pathogens and their potential agricultural applications (Stochmal, Kus, Martyniuk, & Oleszek, 2006).

  • Soil Organism Impact : Idinger et al. (2006) researched the effects of benzoxazoid DIMBOA and its degradation products, including phenoxazinones, on soil organisms. The study provides valuable data on the ecological impact of these compounds in soil environments (Idinger, Čoja, & Blümel, 2006).

properties

CAS RN

62267-72-5

Product Name

3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

8-(hydroxymethyl)-2-methoxyphenoxazin-3-one

InChI

InChI=1S/C14H11NO4/c1-18-14-5-10-13(6-11(14)17)19-12-3-2-8(7-16)4-9(12)15-10/h2-6,16H,7H2,1H3

InChI Key

SAFGCEMUYUHOGB-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O

Canonical SMILES

COC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O

synonyms

4-demethoxymichigazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
Reactant of Route 2
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
Reactant of Route 3
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
Reactant of Route 4
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
Reactant of Route 5
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-
Reactant of Route 6
Reactant of Route 6
3H-Phenoxazin-3-one, 8-(hydroxymethyl)-2-methoxy-

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